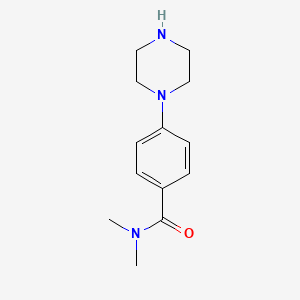

N,N-dimethyl-4-(piperazin-1-yl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19N3O |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

N,N-dimethyl-4-piperazin-1-ylbenzamide |

InChI |

InChI=1S/C13H19N3O/c1-15(2)13(17)11-3-5-12(6-4-11)16-9-7-14-8-10-16/h3-6,14H,7-10H2,1-2H3 |

InChI Key |

KDZIDTWHVVSRSR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)N2CCNCC2 |

Origin of Product |

United States |

Synthetic Methodologies for N,n Dimethyl 4 Piperazin 1 Yl Benzamide and Its Analogues

Retrosynthetic Analysis of N,N-dimethyl-4-(piperazin-1-yl)benzamide

Retrosynthetic analysis provides a logical framework for planning the synthesis of this compound by disconnecting the target molecule into simpler, readily available starting materials. The two primary disconnection points are the amide bond and the aryl C-N bond.

Disconnection A: Amide Bond (C(O)-NMe₂) : The most straightforward disconnection is at the amide bond. This breaks the molecule into N,N-dimethylamine and the precursor 4-(piperazin-1-yl)benzoic acid. The benzoic acid derivative can be further simplified by disconnecting the aryl C-N bond, leading to piperazine (B1678402) and a 4-halobenzoic acid (e.g., 4-fluorobenzoic acid or 4-chlorobenzoic acid). This pathway prioritizes the formation of the C-N aryl bond first, followed by the amidation.

Disconnection B: Aryl C-N Bond (Aryl-N) : An alternative strategy involves disconnecting the bond between the phenyl ring and the piperazine nitrogen. This yields piperazine and 4-chloro-N,N-dimethylbenzamide or a related N,N-dimethyl-4-halobenzamide. This approach necessitates the prior synthesis of the benzamide (B126) moiety, which is then coupled with the piperazine ring.

These two primary retrosynthetic pathways guide the selection of classical and advanced synthetic methods for constructing the target molecule and its analogues.

Classical Synthetic Routes to the Core Benzamide and Piperazine Moieties

Classical synthetic organic chemistry offers robust and widely practiced methods for constructing the key functional groups present in this compound.

The formation of the N,N-dimethylbenzamide core is a critical step, achievable through several standard amidation protocols.

One common method involves the conversion of a carboxylic acid to a more reactive acyl derivative, such as an acyl chloride. For instance, a 4-substituted benzoic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the corresponding acyl chloride. Subsequent reaction with an excess of dimethylamine (B145610) yields the desired N,N-dimethylbenzamide.

Alternatively, direct coupling of a carboxylic acid with dimethylamine can be accomplished using various coupling agents. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) combined with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) facilitate the amide bond formation by activating the carboxylic acid. nih.gov A variety of N,N-dimethyl benzamides can be synthesized in high yields using this approach. researchgate.net

| Starting Material | Reagent(s) | Product | Yield |

| Benzyl Cyanide, Iodobenzene | Cu₂O, 1,10-phenanthroline, TsOH, DMF | N,N-dimethyl benzamide | 85% |

| Benzyl Alcohol | [4α(OPh-p-CF₃)CuPc]‐MWCNTs, TBHP, DMF | N,N-dimethyl benzamide | 89% |

| Isatoic Anhydride | Dimethylamine gas, Methanol (B129727) | o-amino-N,N-dimethyl benzamide | 96.8% |

| Isatoic Anhydride | Dimethylformamide | o-amino-N,N-dimethyl benzamide | 92.4% |

Alkylation, in the context of forming the final molecule, typically refers to the nucleophilic substitution reaction where the piperazine nitrogen acts as a nucleophile to displace a leaving group on the benzamide ring. For example, piperazine can be alkylated with a 4-halo-N,N-dimethylbenzamide under basic conditions. nih.govresearchgate.net

Functionalizing the piperazine ring, specifically through N-arylation, is a key step in syntheses following "Disconnection B". The piperazine moiety is a common structural motif in pharmaceuticals, and numerous methods exist for its attachment to aromatic systems. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for this transformation. This reaction allows for the coupling of an aryl halide (e.g., 4-chloro-N,N-dimethylbenzamide) with piperazine in the presence of a palladium catalyst and a suitable base. organic-chemistry.org This method is valued for its high functional group tolerance and broad substrate scope.

Another strategy involves the cleavage of the C-N bonds in 1,4-diazabicyclo[2.2.2]octane (DABCO). Activation of DABCO with various reagents can generate a quaternary ammonium (B1175870) salt, which serves as an excellent electrophile for nucleophiles, leading to the formation of functionalized piperazine derivatives. rsc.org Traditional methods like nucleophilic aromatic substitution can also be employed, particularly if the aromatic ring is activated by electron-withdrawing groups.

Advanced Synthetic Approaches to this compound

Modern synthetic methodologies provide powerful tools for creating complex molecules with high precision and efficiency. For analogues of this compound that contain stereocenters, stereoselective synthesis is crucial. Furthermore, flow chemistry offers a platform for safer and more scalable production.

While this compound itself is achiral, the synthesis of its chiral analogues, particularly those with substituents on the piperazine ring, requires stereoselective methods. The asymmetric synthesis of substituted piperazines is an active area of research. rsc.org

Common strategies include:

Use of the Chiral Pool : Starting from readily available enantiopure materials like amino acids, chiral piperazine scaffolds can be constructed. For example, L-proline can be converted into homochiral bicyclic piperazines. rsc.org Similarly, chiral amino acids can be transformed with high diastereoselectivity into cis- or trans-5-substituted-piperazine-2-acetic acid esters. researchgate.net

Catalytic Asymmetric Synthesis : Transition metal catalysis can be used to create chiral piperazine derivatives. For example, the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones allows for the synthesis of highly enantioenriched tertiary piperazine-2-ones, which can be reduced to the corresponding chiral piperazines. nih.govcaltech.edu Iridium-catalyzed cycloadditions of imines have also been developed for the diastereoselective synthesis of C-substituted piperazines. nih.gov

Diastereoselective Lithiation : The direct diastereoselective α-C–H lithiation of N-Boc protected piperazines, followed by trapping with electrophiles, provides access to α-functionalized piperazines with good levels of diastereocontrol. mdpi.com

| Method | Catalyst/Reagent | Key Transformation | Stereocontrol |

| Asymmetric Allylic Alkylation | [Pd₂(pmdba)₃] / (S)-(CF₃)₃-tBuPHOX | Alkylation of piperazin-2-ones | High Enantioselectivity |

| [3+3] Cycloaddition | [IrCl(cod)(PPh₃)] | Head-to-head coupling of imines | High Diastereoselectivity |

| Dimerization of 3-aminooxetanes | Indium/diphenyl phosphate | [3+3] annulation | Excellent Diastereoselectivity |

| Direct Lithiation | s-BuLi / (-)-sparteine | α-C–H functionalization of N-Boc piperazine | Good Diastereocontrol |

Flow chemistry, or continuous synthesis, has emerged as a powerful technology for chemical manufacturing, offering improved safety, reproducibility, and scalability over traditional batch processes. allfordrugs.com These techniques are well-suited for both the amidation and piperazine functionalization steps required for the synthesis of this compound.

For the amidation step, continuous-flow systems can be used to safely handle reactive intermediates and control reaction parameters with high precision. For example, the enzymatic synthesis of pyrazinamide (B1679903) derivatives has been successfully demonstrated in a continuous-flow microreactor, showcasing an environmentally friendly approach to amide bond formation. nih.gov

The synthesis of piperazine-containing active pharmaceutical ingredients has also been adapted to flow processes. A notable example is the development of a continuous-flow consecutive reduction method for a key intermediate of the antipsychotic drug cariprazine. This process involves a DIBAL-H reduction followed by a reductive amination using catalytic hydrogenation to form the crucial C-N bond of a substituted piperazine. semanticscholar.org Such modular flow systems could be readily adapted for the large-scale synthesis of this compound, for instance, by performing a continuous reductive amination between a suitable aldehyde-benzamide precursor and piperazine.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogues is crucial for developing environmentally benign and sustainable processes. Key areas of focus include the use of greener solvents, improving atom economy, and enhancing energy efficiency.

Solvent Selection: Traditional amide bond formations often utilize hazardous solvents like dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP). figshare.comtandfonline.com Green chemistry encourages the substitution of these with more sustainable alternatives. Biomass-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have emerged as viable greener options for amide synthesis. tandfonline.comnih.gov For instance, enzymatic amidation reactions have been successfully carried out in CPME, offering high yields and purity without the need for extensive purification. nih.gov The use of solvent-free reaction conditions, where the reactants themselves act as the solvent, represents an even more environmentally friendly approach, minimizing solvent waste entirely. tandfonline.comresearchgate.net

Atom Economy: The concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants into the desired product, is a cornerstone of green chemistry. nih.govresearchgate.net Amide synthesis methodologies that employ stoichiometric coupling reagents often suffer from poor atom economy, as a significant portion of the reagent mass ends up as byproducts. acgpubs.orgnih.gov Catalytic methods for direct amidation of carboxylic acids and amines are therefore highly desirable. While not yet specifically reported for this compound, research into catalytic amide bond formation is an active area. For example, boric acid has been used as a catalyst for the direct amidation of cinnamic acid, and iron-substituted polyoxometalates have also been shown to catalyze amide synthesis. researchgate.netnih.gov Such catalytic approaches significantly improve atom economy by reducing the generation of waste.

Energy Efficiency: Enhancing energy efficiency in chemical synthesis can be achieved through various means, including the use of catalysis and alternative energy sources. Catalytic reactions often proceed under milder conditions, reducing the energy input required for heating. nih.gov Microwave-assisted synthesis and sonochemistry are other techniques that can accelerate reaction rates and potentially lower energy consumption compared to conventional heating methods. researchgate.net Enzymatic methods, which typically operate at or near ambient temperatures, offer a highly energy-efficient route to amide bond formation. nih.gov The application of these energy-saving techniques to the synthesis of this compound could lead to more sustainable manufacturing processes.

Purification and Characterization Methodologies (Academic Context)

Following the synthesis of this compound, rigorous purification and structural characterization are essential to ensure the compound's identity and purity. In an academic research setting, a combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chromatographic Techniques for Compound Isolation

Column Chromatography: Flash column chromatography is a standard and widely used technique for the purification of organic compounds. acgpubs.org For a molecule like this compound, which possesses both polar (amide and piperazine nitrogens) and nonpolar (aromatic ring) features, a silica (B1680970) gel stationary phase is commonly used. The mobile phase, or eluent, is typically a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). acgpubs.org The polarity of the eluent is gradually increased to facilitate the separation of the desired product from any unreacted starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC): For achieving higher purity or for analytical purposes, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reversed-phase HPLC, utilizing a nonpolar stationary phase (such as C18-modified silica) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol with additives like formic acid or trifluoroacetic acid), is particularly well-suited for the analysis and purification of benzamide and piperazine derivatives. researchgate.netunodc.org Preparative HPLC can be employed to isolate highly pure samples of the target compound for further studies. mdpi.com The development of a specific HPLC method would involve optimizing the mobile phase composition and gradient to achieve baseline separation of the target compound from impurities.

Below is a table summarizing typical chromatographic techniques for the purification of this compound:

| Technique | Stationary Phase | Typical Mobile Phase | Application |

| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol gradient | Primary purification of the crude product |

| Preparative HPLC | C18-modified Silica | Water/Acetonitrile or Water/Methanol with acid modifier | High-purity isolation for analytical standards |

| Analytical HPLC | C18-modified Silica | Water/Acetonitrile or Water/Methanol with acid modifier | Purity assessment and reaction monitoring |

Spectroscopic and Spectrometric Methods for Structural Elucidation (excluding basic identification data)

Once a pure sample of this compound is obtained, its chemical structure is unequivocally confirmed using a suite of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules. For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are informative.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. Key expected signals would include those for the N,N-dimethyl groups, the protons on the piperazine ring, and the aromatic protons of the benzamide moiety. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide, the carbons of the aromatic ring, the carbons of the piperazine ring, and the N-methyl carbons. rsc.org

2D NMR (COSY and HSQC): Two-dimensional NMR techniques provide further structural insights. A Correlation Spectroscopy (COSY) experiment would reveal proton-proton coupling networks, helping to assign the signals of the piperazine and aromatic protons. nih.gov A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of the ¹H and ¹³C NMR spectra. nih.govresearchgate.net

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) would likely be used to generate the protonated molecule [M+H]⁺, confirming the molecular weight. nih.govcore.ac.uk High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition. acgpubs.org The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can also provide structural information. A common fragmentation pathway for amides involves cleavage of the amide bond. nih.gov For piperazine-containing compounds, fragmentation of the piperazine ring can also be observed. core.ac.uk

The following table outlines the expected spectroscopic and spectrometric data for this compound:

| Technique | Expected Information |

| ¹H NMR | Chemical shifts, integration, and coupling patterns for N-methyl, piperazine, and aromatic protons. |

| ¹³C NMR | Chemical shifts for all unique carbon atoms, including the carbonyl, aromatic, piperazine, and N-methyl carbons. rsc.org |

| COSY | Correlation between coupled protons, confirming the connectivity within the piperazine and aromatic rings. nih.gov |

| HSQC | Correlation between directly bonded protons and carbons, aiding in unambiguous spectral assignment. nih.govresearchgate.net |

| HRMS (ESI) | Accurate mass of the protonated molecule, confirming the elemental composition. acgpubs.org |

| MS/MS | Fragmentation pattern, potentially showing cleavage of the amide bond and fragmentation of the piperazine ring. nih.govcore.ac.uk |

Molecular Interactions and Biochemical Mechanisms of N,n Dimethyl 4 Piperazin 1 Yl Benzamide

N,N-dimethyl-4-(piperazin-1-yl)benzamide as a Poly(ADP-ribose) Polymerase (PARP) Inhibitor

Information specifically designating this compound as a PARP inhibitor, including its inhibitory concentration (IC50) values, is not present in publicly accessible scientific databases and literature.

Specificity for PARP-1 and Other PARP Isoforms (e.g., PARP-2, PARP-3, Vault-PARP)

The selectivity profile of this compound against different PARP isoforms is currently uncharacterized in published research. The development of isoform-specific PARP inhibitors is a critical area of research to minimize off-target effects and potential toxicities. nih.gov However, without experimental data, the degree to which this compound might differentiate between PARP-1, PARP-2, or other members of the PARP family is unknown.

Mechanisms of PARP Enzymatic Activity Inhibition

Generally, benzamide-containing compounds inhibit PARP enzymes through competitive inhibition at the NAD+ binding site. nih.gov This prevents the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in the catalytic cycle of PARP enzymes. Another established mechanism is "PARP trapping," where the inhibitor not only blocks the active site but also stabilizes the PARP-DNA complex, leading to cytotoxic lesions. nih.gov Whether this compound employs one or both of these mechanisms has not been experimentally determined.

Modulation of DNA Damage Response Pathways by PARP Inhibition

PARP inhibitors fundamentally impact the DNA damage response (DDR). By inhibiting PARP, particularly PARP-1 which is a key sensor of DNA single-strand breaks (SSBs), these agents disrupt the efficient repair of such lesions. nih.gov

The inhibition of PARP leads to the accumulation of unrepaired SSBs. When these persistent SSBs are encountered by the replication machinery, they can be converted into more deleterious double-strand breaks (DSBs). researchgate.net In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be accurately repaired, leading to cell death through a concept known as synthetic lethality. The specific effect of this compound on the rejoining of DNA strand breaks has not been documented.

PARP-1 activation and the subsequent PAR chain synthesis at sites of DNA damage serve as a scaffold to recruit other DNA repair proteins. Inhibition of this process would therefore disrupt the signaling cascade that initiates DNA repair. The specific interactions of this compound with components of these signaling cascades have not been investigated.

Pre-clinical Cellular Sensitization to DNA Damaging Agents

A key therapeutic strategy involving PARP inhibitors is their use in combination with DNA-damaging agents like chemotherapy or radiation. By crippling the cell's ability to repair SSBs, PARP inhibitors can potentiate the cytotoxic effects of agents that induce such damage. There are no available pre-clinical studies that evaluate the ability of this compound to sensitize cancer cells to DNA damaging agents.

This compound as a Liver X Receptor Beta (LXRβ) Agonist

Scientific literature available through the conducted searches does not specifically identify this compound as a Liver X Receptor Beta (LXRβ) agonist. The following sections describe the known functions of LXRβ activation, which could be relevant if this compound were found to act on this pathway.

Liver X Receptors (LXRs), comprising LXRα and LXRβ isoforms, are ligand-activated transcription factors that play a pivotal role in regulating lipid metabolism and inflammation. nih.gov Upon activation by oxysterol ligands, LXRs form a heterodimer with the Retinoid X Receptor (RXR). qiagen.com This complex then binds to LXR Response Elements (LXREs) in the regulatory regions of target genes, initiating their transcription. qiagen.com

LXRβ is expressed ubiquitously throughout the body. nih.gov Its activation leads to a complex transcriptional response that can involve both the activation and repression of different sets of genes. pnas.org The binding of LXRβ to the genome can have broad effects on the transcriptional landscape that extend beyond its canonical role in lipid metabolism. escholarship.org Studies have shown that LXRβ activation is associated with functions such as lymphocyte differentiation and vesicle-mediated transport. nih.gov

Activation of LXRβ influences the expression of a wide array of genes critical for maintaining metabolic homeostasis. In macrophages, LXR activation is crucial for initiating reverse cholesterol transport, the process of removing excess cholesterol from peripheral tissues. nih.gov This is largely achieved through the upregulation of key target genes.

Key downstream genes regulated by LXR activation include:

ABCA1 (ATP-binding cassette transporter A1): This transporter is essential for the efflux of cholesterol from cells to high-density lipoprotein (HDL) particles. nih.govnih.gov

ABCG1 (ATP-binding cassette transporter G1): Works in concert with ABCA1 to facilitate cholesterol efflux. nih.gov

SREBP-1c (Sterol Regulatory Element-Binding Protein-1c): A master regulator of fatty acid synthesis. LXR activation induces SREBP-1c, which in turn promotes the synthesis of fatty acids and triglycerides. nih.govnih.gov

In addition to these, LXRβ-specific activation in macrophages has been linked to the regulation of cytokine-related genes, including those for interleukin-6 (IL-6), IL-1β, and tumor necrosis factor (TNF). nih.gov

Table 2: Key Genes Regulated by LXR Agonism

| Gene | Function | Effect of LXR Activation |

|---|---|---|

| ABCA1 | Cholesterol Efflux | Upregulation nih.gov |

| ABCG1 | Cholesterol Efflux | Upregulation nih.gov |

| SREBP-1c | Fatty Acid Synthesis | Upregulation nih.gov |

| CYP7A1 (in mice) | Bile Acid Synthesis | Upregulation nih.gov |

Other Potential Molecular Targets and Pathways (Hypothetical/Exploratory Research)

The benzamide (B126) structure is a well-established pharmacophore for the inhibition of poly(ADP-ribose) polymerase (PARP) enzymes. medchemexpress.com PARP-1 and PARP-2 are critical proteins involved in DNA repair and the cellular response to oxidative stress. nih.gov Inhibition of these enzymes is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like those involving BRCA1/2 mutations. nih.gov

Given that this compound contains a benzamide core, it is plausible that it could act as a PARP inhibitor. Research has led to the development of potent PARP-1 inhibitors that incorporate a piperazin-1-ylcarbonyl moiety, a structure related to the compound of interest. researchgate.net PARP inhibitors function by blocking the catalytic activity of the enzyme, which interferes with DNA repair and can lead to the accumulation of DNA damage and ultimately cell death in cancer cells. nih.gov Furthermore, some PARP inhibitors allosterically induce the retention of PARP-2 on DNA breaks, which can contribute to their cytotoxicity. nih.gov The inhibition of PARP by benzamide derivatives has been shown to arrest the cell cycle and induce apoptosis in cancer cells. nih.gov Therefore, a hypothetical mechanism for this compound could involve the modulation of the oxidative stress response through the inhibition of PARP enzymes, such as PARP-2. nih.govresearchgate.net

Based on a comprehensive search of available scientific literature, there is currently no specific research data or detailed findings regarding the molecular interactions and biochemical mechanisms of the chemical compound This compound in relation to glucose homeostasis and insulin (B600854) sensitivity pathways, specifically through PARP-1 inhibition .

Extensive searches for this particular compound did not yield any studies that have investigated its effects on these metabolic processes or its potential activity as a PARP-1 inhibitor. The existing research focuses on other structurally related benzamide and piperazine (B1678402) derivatives, exploring their various biological activities, which include but are not limited to, PARP-1 inhibition in other contexts or effects on different metabolic pathways. However, these findings are not directly applicable to this compound.

Therefore, it is not possible to provide an article section with detailed research findings, data tables, or a discussion of its biochemical mechanisms in the specified areas as there is no scientific evidence available in the public domain to support such a discussion.

Structure Activity Relationship Sar Studies of N,n Dimethyl 4 Piperazin 1 Yl Benzamide Analogues

Positional Scanning and Substituent Effects on PARP Inhibitory Activity

The benzamide (B126) moiety is a cornerstone of many PARP inhibitors, playing a crucial role in their mechanism of action. indexcopernicus.com Alterations to the substitution pattern on the benzamide ring can significantly impact the inhibitory potential of N,N-dimethyl-4-(piperazin-1-yl)benzamide analogues.

Systematic positional scanning of the benzamide ring has revealed that the placement of substituents is critical for optimal interaction with the target enzyme. While direct SAR studies on this compound analogues with varied benzamide substitutions are not extensively detailed in the public domain, valuable insights can be drawn from related benzamide-containing ligands targeting other receptors. For instance, in studies of substituted benzamides targeting the D4 dopamine (B1211576) receptor, it was found that polar substituents at the meta (5-) and para (4-) positions of the benzamide ring were crucial for enhanced binding affinity. nih.govnih.gov This suggests that the electronic and steric properties of substituents and their specific locations on the benzamide ring can fine-tune the interaction with the binding pocket.

In the context of PARP inhibitors, the carboxamide group of the benzamide moiety is known to form key hydrogen bonds within the nicotinamide-binding pocket of the enzyme. nih.gov Therefore, any substituent that alters the electronic properties or steric hindrance around this group can modulate the binding affinity. For example, the introduction of electron-withdrawing or electron-donating groups at different positions on the phenyl ring can influence the acidity of the amide proton and the charge distribution of the carbonyl oxygen, thereby affecting the strength of hydrogen bonding interactions with amino acid residues in the PARP active site.

Modulation of Piperazine (B1678402) Ring for Receptor Selectivity and Potency

The piperazine ring is another critical component of this compound analogues, offering a versatile scaffold for chemical modification to enhance potency and achieve selectivity. researchgate.netnih.gov The nitrogen atoms of the piperazine ring provide opportunities for substitution, which can significantly influence the pharmacological profile of the molecule.

SAR studies have demonstrated that the nature of the substituent on the N-4 position of the piperazine ring can dramatically affect the inhibitory activity and selectivity. For instance, in a series of 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) derivatives, varying the aryl substituent on the piperazine ring led to potent, non-competitive inhibitors of inflammatory caspases, with some analogues showing selectivity for specific caspase isoforms. google.com This highlights the principle that modifications to the piperazine substituent can fine-tune interactions with the target protein, leading to improved selectivity.

In the realm of PARP inhibitors, the piperazine moiety can be functionalized to extend into different regions of the enzyme's binding site, thereby influencing both potency and selectivity against different PARP isoforms. The development of highly specific PARP-1 inhibitors is a key objective to minimize off-target effects. semanticscholar.org Computational studies have been employed to screen libraries of piperazine-containing compounds to identify novel and selective PARP-1 inhibitors. researchgate.net The introduction of various alkyl and aryl groups on the piperazine ring can alter the compound's lipophilicity, solubility, and ability to form additional interactions within the active site, all of which are critical determinants of potency and selectivity. For example, the replacement of the piperazine ring with diazaspiro cores in the olaparib (B1684210) framework was shown to impact PARP-1 inhibition, with some analogues showing high affinity. nih.govresearchgate.net

| Compound/Modification | Target | Effect on Activity |

| Aryl substituent on piperazine ring | Inflammatory caspases | Potent, non-competitive inhibition; some analogues show selectivity. google.com |

| Diazaspiro core replacing piperazine | PARP-1 | Maintained or improved PARP-1 affinity in some cases. nih.govresearchgate.net |

| N-4 piperazine substituents | Dopamine D2/D3 receptors | Varied affinity and potency, with some substitutions leading to high selectivity for the D3 receptor. researchgate.net |

Benzamide Moiety Modifications and Their Influence on Biological Activity

The benzamide group is a well-established pharmacophore for PARP inhibitors, mimicking the nicotinamide (B372718) portion of the NAD+ substrate. researchgate.netindexcopernicus.com Modifications to this moiety are therefore a critical aspect of the SAR of this compound analogues.

The primary amide of the benzamide is essential for binding to the PARP active site, where it forms crucial hydrogen bonds with key amino acid residues such as Gly863 and Ser904. nih.gov The orientation of the carboxamide group is also vital for potent inhibition. nih.gov Structural modifications that constrain the conformation of the benzamide moiety to favor this optimal binding orientation can lead to a significant increase in inhibitory activity.

Furthermore, the aromatic ring of the benzamide participates in π-π stacking interactions with tyrosine residues (e.g., Tyr907) in the active site. nih.gov Therefore, modifications that enhance these stacking interactions, such as the introduction of specific substituents on the ring, can improve binding affinity. Research on novel benzamide derivatives has led to the identification of potent PARP-1 inhibitors, underscoring the importance of this core structure. mdpi.comresearchgate.net For instance, the development of 3-((3,4-dihydroisoquinolin-2(1H)-yl) sulfonyl)-N-phenyl benzamide derivatives has been explored through computational approaches to identify promising PARP-1 inhibitors. nih.gov

Stereochemical Considerations and Enantiomeric/Diastereomeric Contributions to Activity

Stereochemistry can play a profound role in the biological activity of drug molecules, as enantiomers and diastereomers can exhibit different pharmacological properties due to their distinct three-dimensional arrangements. In the context of this compound analogues, the introduction of chiral centers can lead to stereoisomers with varying potencies and selectivities.

While specific studies on the stereochemistry of this compound analogues as PARP inhibitors are not abundant, the general principles of stereoselectivity in drug-receptor interactions are well-established. For other classes of benzamide derivatives, the stereochemistry at a chiral center has been shown to be a critical determinant of activity. For example, in a series of N-[(1-alkyl-2-pyrrolidinyl)methyl]-5-sulfamoylbenzamides, the absolute configuration at the 2-position of the pyrrolidine (B122466) ring significantly influenced their dopamine D2 receptor binding affinities and in vivo activity. nih.gov The stereospecificity of the compounds' activities was found to change from the S-configuration to the R-configuration as the length of an alkyl side chain was increased. nih.gov

This highlights that the spatial orientation of substituents is crucial for optimal interaction with the chiral environment of a protein's binding site. The separation and individual testing of stereoisomers are therefore essential steps in the development of chiral drugs. Techniques such as chiral chromatography are employed for the resolution of enantiomers of piperazine-containing compounds. researchgate.net For this compound analogues that possess chiral centers, it is highly probable that one stereoisomer will exhibit superior activity and/or selectivity compared to its counterpart(s).

| Compound Series | Chiral Center | Observation |

| N-[(1-alkyl-2-pyrrolidinyl)methyl]-5-sulfamoylbenzamides | 2-position of the pyrrolidine ring | Stereospecificity of activity (S vs. R) depended on the length of the 1-alkyl side chain. nih.gov |

| Chiral piperazine derivatives | - | Chiral separation methods like capillary electrophoresis are used to resolve enantiomers. researchgate.net |

Pharmacophore Modeling and Ligand-Based Drug Design Insights

Pharmacophore modeling and other ligand-based drug design strategies are powerful computational tools used to understand the key chemical features required for a molecule to be biologically active. nih.gov These approaches are particularly valuable in the absence of a high-resolution crystal structure of the target protein or for identifying novel scaffolds from large chemical databases.

For PARP inhibitors, pharmacophore models have been developed based on the known structures of active compounds. These models typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups, all arranged in a specific three-dimensional orientation. The benzamide moiety is a recurring feature in these models, highlighting its importance as a key pharmacophoric element for PARP inhibition. indexcopernicus.com

Ligand-based approaches have been successfully used to design novel piperazine-based PARP inhibitors. By analyzing the common structural features of known inhibitors, researchers can create a pharmacophore query to search virtual libraries for new compounds with the potential for high activity. This in silico screening approach can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and biological testing. researchgate.net For instance, an in silico study of N-(4-oxo-2-(4-(4-(2-(substituted phenylamino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) benzamide derivatives was conducted to evaluate their molecular properties and bioactivity. nih.gov These computational methods provide valuable insights into the SAR of this compound analogues and guide the rational design of more potent and selective inhibitors.

Pre Clinical and in Vitro Research Models Utilizing N,n Dimethyl 4 Piperazin 1 Yl Benzamide

Cellular Assays for PARP Inhibition

Enzyme-Linked Immunosorbent Assays (ELISA) for PARP Activity

No research data was found that specifically used an ELISA to measure PARP activity in the presence of N,N-dimethyl-4-(piperazin-1-yl)benzamide.

Cellular PARylation Assays

There are no available studies detailing the results of cellular PARylation assays conducted with this compound.

DNA Damage Repair Assays in Cultured Cells

Specific data from DNA damage repair assays in cultured cells treated with this compound is not available in the public domain.

Cellular Assays for LXRβ Agonism

Reporter Gene Assays for LXRβ Activation

No published research could be located that describes the use of reporter gene assays to assess the LXRβ activation potential of this compound.

Gene Expression Analysis (qPCR, RNA-Seq) in Cell Lines

There is no available data from gene expression analyses, such as qPCR or RNA-Seq, on cell lines treated with this compound to evaluate its effect on LXRβ target genes.

In Vitro Studies on Cellular Metabolism and Signaling Pathways

Glucose Uptake and Insulin (B600854) Signaling in Cell Models

There is currently no available research data detailing the effects of this compound on glucose uptake or insulin signaling pathways in any documented cell models.

Oxidative Stress Markers in Cellular Systems

No in vitro studies have been identified that investigate the impact of this compound on markers of oxidative stress in cellular systems.

Co-treatment Strategies in Pre-clinical Cellular Models

Combination with Radiotherapy in Cell Lines

There are no published pre-clinical studies examining the effects of combining this compound with radiotherapy in any cell lines.

Combination with Chemotherapy Agents in Cell Lines

No research has been found that evaluates the co-treatment of this compound with any chemotherapy agents in pre-clinical cellular models.

Computational and Theoretical Studies on N,n Dimethyl 4 Piperazin 1 Yl Benzamide

Molecular Docking and Molecular Dynamics Simulations of N,N-dimethyl-4-(piperazin-1-yl)benzamide-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets and elucidating the binding mode of a ligand. For a molecule with the structural features of this compound, docking studies can screen its affinity against a wide range of receptors and enzymes.

In studies of analogous piperazine-based benzamides, molecular docking has been successfully employed to predict interactions with targets such as the sigma 1 receptor (S1R) and acetylcholinesterase (AChE). nih.govresearchgate.net For instance, a hypothetical docking simulation of this compound into the active site of a target protein would calculate its binding energy and identify key interactions. The piperazine (B1678402) nitrogen atoms are often predicted to form crucial hydrogen bonds or ionic interactions with acidic amino acid residues like aspartic acid (Asp) or glutamic acid (Glu) in the receptor's binding pocket. nih.gov The aromatic benzamide (B126) portion can engage in hydrophobic and π-π stacking interactions with aromatic residues such as tyrosine (Tyr), phenylalanine (Phe), or tryptophan (Trp). researchgate.net

Following docking, molecular dynamics (MD) simulations are performed to analyze the stability of the predicted ligand-receptor complex over time. MD simulations provide a dynamic view of the molecular interactions, revealing the flexibility of the ligand in the binding site and the conformational changes in the protein. For the this compound-target complex, an MD simulation could confirm the stability of key hydrogen bonds and hydrophobic contacts identified during docking, providing a more accurate estimation of binding affinity. nih.gov

| Parameter | Description | Illustrative Finding for a Benzamide Analogue |

| Target Protein | The specific enzyme or receptor being investigated. | Sigma 1 Receptor (S1R) nih.gov |

| Binding Energy (kcal/mol) | An estimate of the binding affinity; more negative values indicate stronger binding. | -8.5 |

| Key Interacting Residues | Amino acids in the target's active site that form significant bonds with the ligand. | Asp126, Glu172, Tyr173 nih.gov |

| Types of Interactions | The nature of the chemical bonds formed (e.g., hydrogen bonds, hydrophobic, ionic). | Ionic interaction with Asp126, H-bond with Glu172 nih.gov |

| RMSD (Å) | Root Mean Square Deviation from MD simulation, indicating the stability of the complex. | < 2.0 Å |

This interactive table presents hypothetical data based on findings for structurally related piperazine-benzamide compounds to illustrate the typical output of molecular docking and dynamics studies.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. researchgate.net These methods provide detailed information about the three-dimensional geometry, electron distribution, and orbital energies of this compound.

Calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule; a smaller gap suggests higher reactivity. researchgate.net Furthermore, the Molecular Electrostatic Potential (MEP) surface can be mapped to identify the electron-rich and electron-deficient regions of the molecule. For this compound, the MEP would likely show negative potential (electron-rich regions) around the oxygen atom of the carbonyl group and the nitrogen atoms, indicating sites prone to electrophilic attack. Positive potential (electron-deficient regions) would be expected around the hydrogen atoms of the amine groups, highlighting them as sites for nucleophilic attack. researchgate.net

These theoretical calculations help in understanding the molecule's stability, reactivity, and the nature of its interactions with biological targets at an electronic level.

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Higher energy indicates a better electron donor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. researchgate.net |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the ability to engage in polar interactions. |

| MEP Analysis | Maps the electrostatic potential on the electron density surface. | Identifies electron-rich (nucleophilic) and electron-deficient (electrophilic) sites. researchgate.net |

This interactive table summarizes key parameters obtained from quantum chemical calculations and their importance in understanding the reactivity of a molecule like this compound.

ADME-Tox Prediction (Theoretical Aspects, excluding safety/adverse effects)

In silico ADME (Absorption, Distribution, Metabolism, Excretion) prediction is a crucial component of early-stage drug discovery, allowing for the computational filtering of candidates with poor pharmacokinetic profiles. isca.me Various computational models and software platforms, such as SwissADME and pkCSM, are used to estimate these properties for compounds like this compound based on its chemical structure. isca.menih.gov

These predictions often begin with an assessment of "drug-likeness," commonly evaluated using frameworks like Lipinski's Rule of Five. This rule assesses properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. pharmacophorejournal.com Other key ADME parameters that can be computationally predicted include gastrointestinal absorption, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes, which are central to drug metabolism. isca.mepharmacophorejournal.com For instance, predictive models can estimate whether this compound is likely to be a substrate or inhibitor of specific CYP isoforms (e.g., CYP2D6, CYP3A4). This information is vital for anticipating potential metabolic pathways.

| ADME Parameter | Description | Predicted Outcome for a Benzamide Analogue |

| Molecular Weight | The mass of the molecule ( g/mol ). | Compliant (< 500) pharmacophorejournal.com |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | Compliant (< 5) pharmacophorejournal.com |

| H-Bond Donors | Number of hydrogen atoms attached to electronegative atoms. | Compliant (< 5) pharmacophorejournal.com |

| H-Bond Acceptors | Number of electronegative atoms (N, O). | Compliant (< 10) pharmacophorejournal.com |

| GI Absorption | Prediction of absorption from the gastrointestinal tract. | High isca.me |

| BBB Permeability | Prediction of the ability to cross the blood-brain barrier. | Yes/No isca.me |

| CYP Inhibition | Predicted inhibition of major cytochrome P450 enzymes. | Inhibitor of CYP2D6, Non-inhibitor of CYP3A4 isca.me |

This interactive table showcases a theoretical ADME profile for a compound with a structure similar to this compound, based on established in silico prediction models.

De Novo Drug Design and Virtual Screening for Novel Analogues

Computational chemistry also facilitates the discovery of novel and more potent analogues of a lead compound. Virtual screening involves searching large compound libraries to identify molecules that are likely to bind to a specific biological target. researchgate.net Starting with the this compound scaffold, a ligand-based virtual screening could identify commercially available compounds with high structural similarity, which could then be tested for activity. nih.gov

Alternatively, a structure-based virtual screening could be performed if the three-dimensional structure of the target protein is known. In this approach, millions of compounds are computationally docked into the target's active site, and those with the best predicted binding affinities are selected for further investigation. researchgate.net

De novo drug design is another powerful computational strategy where novel molecular structures are built from scratch or by modifying an existing scaffold. Algorithms can suggest modifications to the this compound structure—such as adding substituents to the phenyl ring, altering the piperazine ring, or changing the dimethylamide group—to optimize its interaction with a target. nih.gov This process can explore a vast chemical space to design novel analogues with potentially improved affinity, selectivity, and ADME properties. These computational design cycles accelerate the hit-to-lead optimization process in drug discovery. nih.gov

Derivatization and Lead Optimization Strategies for N,n Dimethyl 4 Piperazin 1 Yl Benzamide Analogues

Rational Design of Second-Generation PARP Inhibitors Based on N,N-dimethyl-4-(piperazin-1-yl)benzamide Scaffold

The benzamide (B126) moiety is a well-established pharmacophore for inhibiting Poly(ADP-ribose) polymerase (PARP) enzymes, primarily due to its structural resemblance to the nicotinamide (B372718) portion of the PARP substrate, NAD+. nih.gov This mimicry allows benzamide-based compounds to competitively bind to the catalytic domain of PARP, disrupting its role in DNA repair. The this compound scaffold has served as a foundational structure for the rational design of potent PARP inhibitors.

One notable optimization strategy involved modifying the core scaffold to create a series of 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones. researchgate.net In this series, the benzamide portion is integrated into a more complex heterocyclic system to enhance binding interactions and cellular activity. An extensive structure-activity relationship (SAR) study led to the identification of compounds with potent PARP-1 inhibition, capable of selectively inhibiting the proliferation of cancer cells deficient in the BRCA1 gene. researchgate.net

Key modifications focused on the piperazine (B1678402) ring. Substituting the terminal nitrogen of the piperazine with various functional groups allowed for probing the solvent-exposed region of the PARP active site. The goal was to improve potency and pharmacokinetic properties while minimizing off-target effects, such as inhibition of the hERG channel or cytochrome P450 (CYP) enzymes. researchgate.net For instance, the introduction of a methyl group at the 4-position of the piperazine ring was explored to enhance metabolic stability and target engagement.

Below is a data table summarizing the activity of representative compounds from this series, demonstrating the impact of substitutions on the piperazine moiety. researchgate.net

| Compound ID | R Group (on Piperazine) | PARP-1 IC₅₀ (nM) | Capan-1 (BRCA2-deficient) Cell Proliferation IC₅₀ (nM) |

| 1a | H | 2.1 | 4 |

| 1b | CH₃ | 1.1 | 2 |

| 1c | CH(CH₃)₂ | 1.3 | 3 |

| 1d | C(CH₃)₃ | 1.5 | 11 |

Data sourced from a study on substituted dimethylpyridazin-3(2H)-ones. researchgate.net

The data indicate that small alkyl substituents, such as methyl (Compound 1b), are well-tolerated and can slightly improve potency over the unsubstituted analogue (Compound 1a). However, larger, bulkier groups like tert-butyl (Compound 1d) may lead to a decrease in cellular activity, suggesting steric hindrance either at the enzyme's active site or in cell permeability. researchgate.net This rational, iterative approach is central to developing second-generation inhibitors with improved therapeutic profiles.

Design and Synthesis of Novel LXRβ Agonists Derived from this compound

While the this compound scaffold is a prominent starting point for inhibitors of enzymes like PARP, its application in the direct design of Liver X Receptor β (LXRβ) agonists is not as extensively documented. However, the utility of the core piperazine motif in designing ligands for the broader nuclear receptor family is well-established. For instance, research into peroxisome proliferator-activated receptors (PPARs), which are related nuclear receptors, has successfully utilized piperazine-containing structures.

In one such study, a series of novel piperazine derivatives were developed as pan-PPARs agonists. nih.gov The research demonstrated that the piperazine scaffold could effectively orient functional groups to engage with the ligand-binding domain of PPARs. The preferred compound from this work displayed potent and balanced agonistic activity across PPAR subtypes and exhibited anti-liver fibrosis effects in vivo. nih.gov

These findings suggest the potential of the piperazine moiety within the this compound scaffold to be adapted for other nuclear receptors. The design of LXRβ agonists would require a different set of functionalizations compared to PARP inhibitors, focusing on mimicking the interactions of endogenous LXR ligands. This would likely involve replacing the N,N-dimethylbenzamide portion with a moiety capable of forming key hydrogen bonds within the LXRβ ligand-binding pocket and optimizing the substituent on the piperazine ring to achieve the desired agonist activity and selectivity.

Bioconjugation and Probe Design for Mechanistic Studies

Understanding a compound's mechanism of action requires tools that can track its interaction with biological systems. The this compound scaffold is well-suited for chemical modification to create probes for such mechanistic studies through bioconjugation.

Radiolabeling for Quantitative Binding and Imaging Studies: A powerful technique involves incorporating a radioisotope into the molecule to create a radioligand. A close analogue, 4-(dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)benzamide (known as WC-10), was successfully radiolabeled with tritium (B154650) ([³H]) to create [³H]WC-10. nih.gov This radioprobe was instrumental in characterizing the binding affinity and selectivity of the scaffold for dopamine (B1211576) D₃ receptors over D₂ receptors. nih.gov Such probes enable quantitative saturation binding assays to determine binding affinity (Kd) and receptor density (Bmax), as well as autoradiography to visualize receptor distribution in tissue sections. nih.govnih.gov

| Radioligand | Receptor | Tissue/Cell Line | Binding Affinity (Kd) |

| [³H]WC-10 | Human Dopamine D₃ | HEK D₃ Cells | 1.2 nM |

| [³H]WC-10 | Human Dopamine D₂L | HEK D₂L Cells | ~79 nM |

| [³H]WC-10 | Rat Dopamine D₃ | Sf9 rD₃ Cells | 3.9 nM |

Data from in vitro characterization of the radioligand [³H]WC-10. nih.gov

Fluorescent Probe Design for Cellular Imaging: Another bioconjugation strategy is the attachment of a fluorophore to the scaffold. The piperazine ring serves as an excellent chemical handle for this purpose. For example, the secondary amine of the piperazine can be reacted with a fluorophore like 7-nitro-1,2,3-benzoxadiazole (NBD), a common environmentally sensitive dye. rsc.orgrsc.org The resulting fluorescent probe can be used in cellular imaging studies using fluorescence microscopy. This allows for the direct visualization of the compound's subcellular localization, providing insights into its mechanism of action, target engagement, and potential off-target accumulation. The change in fluorescence intensity or emission wavelength of such probes upon binding to a target can also be used to develop quantitative assays. researchgate.net

Future Research Directions and Unexplored Avenues for N,n Dimethyl 4 Piperazin 1 Yl Benzamide

Investigation of Novel PARP and LXRβ Isoform Selectivity

The benzamide (B126) structure is a well-established pharmacophore in inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair. researchgate.net Currently approved PARP inhibitors often lack high selectivity between the different PARP isoforms, particularly PARP1 and PARP2, which can lead to off-target effects and toxicities. researchgate.netsemanticscholar.org Future research should focus on modifying the N,N-dimethyl-4-(piperazin-1-yl)benzamide scaffold to achieve high selectivity for PARP1. This could involve synthesizing a library of derivatives with substitutions on both the benzamide and piperazine (B1678402) rings to probe the binding pockets of different PARP isoforms. The goal would be to identify compounds with significant inhibitory activity against PARP1 while minimizing effects on PARP2 and other family members.

Similarly, the potential interaction of this scaffold with Liver X Receptor β (LXRβ) isoforms warrants investigation. LXRβ is a nuclear receptor that plays a key role in cholesterol metabolism and inflammation. Developing isoform-selective LXRβ modulators is a significant area of interest for treating metabolic and inflammatory diseases. Screening this compound and its analogues for LXRβ activity and selectivity could open up new therapeutic avenues.

Exploration of Synergistic Effects with Emerging Therapeutic Modalities in Pre-clinical Models

A critical area of future research is the evaluation of this compound and its optimized derivatives in combination with other therapeutic modalities in pre-clinical cancer models. Should derivatives with potent and selective PARP inhibitory activity be identified, their synergistic effects with chemotherapy, radiation therapy, and immunotherapy should be systematically explored. For instance, in models of BRCA-deficient cancers, combining a selective PARP1 inhibitor derived from this scaffold with platinum-based chemotherapy could enhance therapeutic efficacy. Furthermore, investigating combinations with immune checkpoint inhibitors could reveal potential for overcoming resistance mechanisms and improving anti-tumor immune responses.

Advanced Imaging and Tracing Studies in Research Models

The development of radiolabeled versions of this compound could provide powerful tools for in vivo imaging and tracing studies. nih.govnih.gov By incorporating a positron-emitting radionuclide such as ¹⁸F, derivatives of this compound could be developed as novel PET imaging agents. nih.govkoreascience.kr For example, if a derivative shows high affinity and selectivity for a particular biological target (e.g., PARP1 in tumors), a radiolabeled version could be used to non-invasively visualize and quantify the expression of this target in living organisms. rsc.org This would be invaluable for patient selection in clinical trials and for monitoring treatment response. Autoradiography studies using tritium-labeled compounds could also be employed to map the distribution of binding sites in tissues with high resolution. nih.govnih.gov

Development of Robust In Vitro Models for Compound Efficacy Assessment

To effectively screen and characterize new derivatives of this compound, the development and utilization of advanced in vitro models are essential. mdpi.com This includes moving beyond traditional 2D cell cultures to more physiologically relevant 3D models such as spheroids and organoids. These models better recapitulate the complex cellular interactions and microenvironment of tissues, providing a more accurate prediction of in vivo efficacy. mdpi.com For instance, if investigating anticancer properties, tumor spheroids could be used to assess the compound's ability to penetrate tissue and induce cell death. Furthermore, co-culture systems incorporating different cell types (e.g., cancer cells and immune cells) could be used to study the compound's effects on the tumor microenvironment.

Computational Predictive Models for Activity and Selectivity

Computational modeling and in silico screening represent a powerful and efficient approach to guide the design of novel this compound derivatives. jneonatalsurg.com Molecular docking studies can be used to predict the binding modes and affinities of virtual compounds with target proteins like PARP1 and LXRβ. This can help prioritize the synthesis of compounds with the highest predicted activity and selectivity. Quantitative Structure-Activity Relationship (QSAR) models can also be developed based on experimental data from a series of synthesized analogues. These models can then be used to predict the biological activity of new, unsynthesized compounds, further streamlining the drug discovery process.

Potential for Multi-Targeting Approaches with this compound Scaffolds

The inherent structure of this compound, featuring two distinct and modifiable chemical moieties, makes it an attractive scaffold for the development of multi-target-directed ligands (MTDLs). jneonatalsurg.comnih.gov MTDLs are single molecules designed to interact with multiple biological targets simultaneously, which can be particularly advantageous for treating complex multifactorial diseases like neurodegenerative disorders and cancer. semanticscholar.orgjneonatalsurg.com For example, by functionalizing the piperazine and benzamide rings with different pharmacophores, it may be possible to design a single molecule that inhibits both PARP and another relevant cancer target, or that targets multiple pathways involved in Alzheimer's disease. jneonatalsurg.com This approach could lead to therapies with enhanced efficacy and a reduced likelihood of developing drug resistance.

Q & A

Q. Table 1: Reaction Yields Under Varying Conditions

| Precursor | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| A | DMF | EDCI | 85 | |

| B | DCM | HATU | 72 |

How is this compound characterized using spectroscopic methods?

Basic

Methodological Answer:

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.2–8.0 ppm), piperazine methyl groups (δ 2.3–3.0 ppm), and benzamide carbonyl (δ ~167 ppm) ().

- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks (e.g., m/z 488.6 for a derivative) ().

- X-ray Crystallography : Resolves stereochemistry of chiral centers in derivatives ().

Example NMR Data ():

- ¹H NMR (CDCl₃) : δ 7.74 (d, J = 8.7 Hz, 2H, aromatic), 2.34 (s, 3H, N-CH₃).

- ¹³C NMR : δ 167.3 (C=O), 54.5 (piperazine C).

What safety precautions are required when handling this compound?

Basic

Methodological Answer:

- GHS Hazards : Acute toxicity (oral), skin/eye irritation ().

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid aerosol exposure ().

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

How can derivatives be designed for selective dopamine D4 receptor binding?

Advanced

Methodological Answer:

- Substituent Tuning : Introduce electron-withdrawing groups (e.g., Cl) on the arylpiperazine moiety to enhance D4 affinity ().

- Linker Optimization : Ethyl or propyl linkers between benzamide and piperazine improve selectivity (e.g., compound 17 in : IC₅₀ = 0.057 nM for D4 vs. >10,000-fold selectivity over D2).

- In Silico Modeling : Docking studies with D4 receptor crystal structures guide rational design ().

Q. Table 2: SAR for Dopamine Receptor Selectivity

| Compound | Substituent | D4 IC₅₀ (nM) | D2 IC₅₀ (nM) | Selectivity (D4/D2) |

|---|---|---|---|---|

| 17 | 4-Cl-Ph | 0.057 | >1,000 | >17,500 |

How to resolve contradictions in reported biological activity data?

Advanced

Methodological Answer:

- Assay Variability : Standardize cell lines (e.g., HEK293 vs. CHO for receptor binding) and buffer conditions (pH, ions) ().

- Statistical Analysis : Apply ANOVA with post-hoc tests to compare datasets (e.g., pIC₅₀ values).

- Meta-Analysis : Cross-reference results with orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) ().

Example : Discrepancies in D3 receptor inhibition may arise from differences in radioligand purity (e.g., [³H]CJB090 vs. [³H]raclopride) ().

What in vivo models assess pharmacokinetics and efficacy?

Advanced

Methodological Answer:

- Rodent Models : Measure plasma half-life (t₁/₂) via LC-MS/MS after oral administration ().

- Non-Human Primates : Use microdialysis to monitor extracellular glycine levels in the prefrontal cortex ().

- Toxicology : Conduct repeated-dose studies in Sprague-Dawley rats (28-day OECD 407 protocol).

Q. Data from :

- Compound (+)-67 elevated glycine in rodent mPFC (2.5-fold, p < 0.01) and showed t₁/₂ = 6.2 hours in primates.

How to conduct SAR studies on piperazine-containing benzamides?

Advanced

Methodological Answer:

Core Modifications : Vary benzamide substituents (e.g., -OCH₃, -CF₃) to probe steric/electronic effects ().

Piperazine Substitutions : Test N-alkyl vs. N-aryl groups for receptor subtype selectivity ().

Biological Testing : Screen derivatives against target panels (e.g., GPCRs, kinases) to identify off-target effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.